Digalacturonate
Description
Synthesis Analysis
The convergent chemical synthesis of digalactosyl diacylglycerols (DGDGs), compounds related to digalacturonate, has been efficiently accomplished, showcasing a method that includes α- and β-selective glycosylations with high yields as key steps (Inuki et al., 2017). Another approach to synthesis highlights the integration of nature's synthetic strategies and traditional synthetic methods for generating molecules with specific properties (Wu & Schultz, 2009).
Molecular Structure Analysis
A conformational study of digalacturonic acid and sodium digalacturonate in solution provided insights into their flexibility and solution behavior. This study utilized nuclear magnetic resonance data and molecular mechanics calculations, revealing a significant solvent effect on their conformations (Gouvion et al., 1994).
Chemical Reactions and Properties
Research on the coordination ability of digalactosamine and di- and trigalacturonic acids with Cu(II) demonstrated that oligomeric sugar ligands use amino or carboxylate functions as anchor sites, similar to monomeric units. This study, through potentiometric and spectroscopic analysis, provided valuable insights into metal binding by polysaccharides (Jeżowska‐Bojczuk et al., 1995).
Physical Properties Analysis
The physical properties of digalacturonate-related compounds have been extensively studied through various methods, including crystallography and spectroscopy, to understand their structural, thermal, and magnetic behaviors. For instance, the polymeric structure of oxalato-bridged complexes of tetravalent actinides highlights the complex interplay between molecular structure and physical properties (Andreev et al., 2011).
Chemical Properties Analysis
The interception of radicals by molecular oxygen and diazo compounds for the synthesis of oxalate esters underlines the chemical reactivity and potential applications of oxalate and related derivatives in synthetic chemistry. This method demonstrates a radical approach to ester synthesis, expanding the toolkit for chemical transformations (Ma et al., 2018).
properties
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYEZFZPOZFNC-LKIWRGPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974440 | |
Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Digalacturonic acid | |
CAS RN |
5894-59-7 | |
Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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